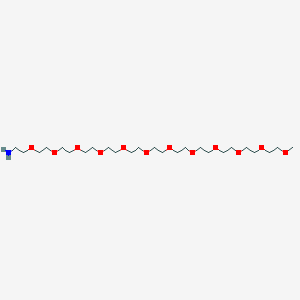

m-PEG12-amine

Vue d'ensemble

Description

m-PEG12-amine: est un composé qui appartient à la classe des dérivés de polyéthylène glycol (PEG). Il s'agit d'un lieur à base de PEG utilisé dans la synthèse de chimères de ciblage de la protéolyse (PROTAC) et de conjugués anticorps-médicaments (ADC). Le composé est constitué d'une chaîne PEG à 12 unités terminée par un groupe amine, ce qui le rend très polyvalent pour diverses applications de bioconjugaison .

Applications De Recherche Scientifique

Chemistry: m-PEG12-amine is used as a linker in the synthesis of PROTACs, which are designed to target and degrade specific proteins within cells. This application is crucial for studying protein function and developing targeted therapies .

Biology: In biological research, this compound is employed in the PEGylation of proteins and peptides. PEGylation improves the solubility and stability of these biomolecules, making them more suitable for various assays and experiments .

Medicine: this compound is used in the development of antibody-drug conjugates (ADCs). These conjugates consist of an antibody linked to a cytotoxic drug via the this compound linker, allowing for targeted delivery of the drug to cancer cells .

Industry: In industrial applications, this compound is used in the formulation of drug delivery systems, enhancing the pharmacokinetics and therapeutic efficacy of drugs. It is also used in the development of diagnostic tools and imaging agents .

Mécanisme D'action

Target of Action

m-PEG12-amine is a PEG-based PROTAC linker . It is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein of the PROTAC .

Mode of Action

This compound, as a PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . When the PROTAC binds to both the target protein and the E3 ligase, it triggers the ubiquitin-proteasome system within cells to degrade the target protein . This provides a mechanism for targeted protein degradation.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By triggering this system, this compound facilitates the degradation of specific target proteins .

Pharmacokinetics

Pegylation, the process of attaching peg chains to molecules, generally improves the stability of the modified protein, protects it from proteolytic digestion, increases its half-life, and improves its solubility . These properties likely impact the bioavailability of this compound.

Result of Action

The molecular effect of this compound is the degradation of the target protein . On a cellular level, this can lead to a decrease in the function of the target protein, depending on its role within the cell .

Analyse Biochimique

Biochemical Properties

m-PEG12-amine plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs. As a PEG-based linker, it interacts with various enzymes, proteins, and other biomolecules to facilitate the conjugation process. For instance, this compound can interact with E3 ubiquitin ligases in PROTACs, enabling the targeted degradation of specific proteins . Additionally, it can form stable covalent bonds with antibodies in ADCs, enhancing their therapeutic efficacy .

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In ADCs, this compound helps deliver cytotoxic drugs to cancer cells, leading to cell death and inhibition of tumor growth . In PROTACs, it facilitates the degradation of target proteins, thereby affecting cell signaling pathways and gene expression . These interactions can result in altered cellular metabolism and function, depending on the specific target and context.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable covalent bonds with biomolecules, such as antibodies and proteins. In ADCs, this compound acts as a linker that connects the antibody to the cytotoxic drug, ensuring targeted delivery to cancer cells . In PROTACs, it links the target protein to the E3 ubiquitin ligase, promoting the ubiquitination and subsequent degradation of the target protein . These interactions are crucial for the therapeutic efficacy of ADCs and PROTACs.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under recommended storage conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, depending on the specific context and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and adverse effects, while higher doses may result in toxic effects and potential damage to tissues . It is important to determine the optimal dosage for therapeutic applications to minimize adverse effects and maximize efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its function. In ADCs, this compound is metabolized by cellular enzymes, leading to the release of the cytotoxic drug within the target cells . In PROTACs, it interacts with the ubiquitin-proteasome system, promoting the degradation of target proteins . These interactions are essential for the therapeutic action of this compound in different contexts.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins to facilitate its localization and accumulation in specific cellular compartments . In ADCs, this compound helps deliver the cytotoxic drug to cancer cells, ensuring targeted therapy . In PROTACs, it aids in the distribution of the conjugated molecules to the target proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . In ADCs, this compound ensures the delivery of the cytotoxic drug to the lysosomes, where it can exert its therapeutic effects . In PROTACs, it facilitates the localization of the target protein to the proteasome for degradation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la m-PEG12-amine implique généralement la réaction d'une chaîne PEG12 avec un groupe amine. La chaîne PEG12 peut être synthétisée par la polymérisation d'oxyde d'éthylène, suivie d'une fonctionnalisation par un groupe amine. Les conditions réactionnelles impliquent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter la réaction .

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique des procédés de polymérisation à grande échelle. La chaîne PEG12 est synthétisée par des techniques de polymérisation contrôlée, assurant une longueur de chaîne uniforme. La fonctionnalisation amine est ensuite réalisée à l'aide de réactifs de haute pureté et de conditions réactionnelles optimisées pour obtenir des rendements et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions :

Réactions de substitution : La m-PEG12-amine peut subir des réactions de substitution où le groupe amine réagit avec divers électrophiles.

Réactions de conjugaison : Le groupe amine peut être conjugué à des groupes carboxyle, des aldéhydes ou d'autres groupes réactifs sur les biomolécules.

Réactions de réticulation : La this compound peut être utilisée comme réticulant dans la conjugaison des protéines, formant des liaisons croisées amine-amine ou amine-sulfhydryle stables.

Réactifs et conditions courants :

Réactifs : Les réactifs courants comprennent les esters de N-hydroxysuccinimide (NHS), les carbodiimides et les aldéhydes.

Applications de recherche scientifique

Chimie : La this compound est utilisée comme lieur dans la synthèse des PROTAC, qui sont conçus pour cibler et dégrader des protéines spécifiques dans les cellules. Cette application est cruciale pour l'étude de la fonction des protéines et le développement de thérapies ciblées .

Biologie : En recherche biologique, la this compound est utilisée dans la PEGylation des protéines et des peptides. La PEGylation améliore la solubilité et la stabilité de ces biomolécules, les rendant plus adaptées à divers tests et expériences .

Médecine : La this compound est utilisée dans le développement de conjugués anticorps-médicaments (ADC). Ces conjugués sont constitués d'un anticorps lié à un médicament cytotoxique via le lieur this compound, permettant une administration ciblée du médicament aux cellules cancéreuses .

Industrie : Dans les applications industrielles, la this compound est utilisée dans la formulation de systèmes d'administration de médicaments, améliorant la pharmacocinétique et l'efficacité thérapeutique des médicaments. Elle est également utilisée dans le développement d'outils diagnostiques et d'agents d'imagerie .

Mécanisme d'action

PROTACs : La this compound agit comme un lieur dans les PROTAC, qui sont constitués de deux ligands connectés par la chaîne PEG12. Un ligand se lie à la protéine cible, tandis que l'autre se lie à une ligase E3 de l'ubiquitine. Cette liaison déclenche le système ubiquitine-protéasome, conduisant à la dégradation de la protéine cible .

ADCs : Dans les ADC, la this compound sert de lieur non clivable entre l'anticorps et le médicament cytotoxique. L'anticorps cible des cellules cancéreuses spécifiques, administrant le médicament cytotoxique directement aux cellules, minimisant ainsi les effets hors cible et améliorant l'efficacité thérapeutique .

Comparaison Avec Des Composés Similaires

Composés similaires :

m-PEG4-amine : Une chaîne PEG plus courte avec des propriétés fonctionnelles similaires.

m-PEG8-amine : Une chaîne PEG de longueur intermédiaire utilisée pour des applications similaires.

m-PEG24-amine : Une chaîne PEG plus longue offrant une flexibilité et une solubilité accrues

Unicité : La m-PEG12-amine est unique en raison de sa longueur de chaîne optimale, offrant un équilibre entre flexibilité et stabilité. Cela la rend très adaptée aux applications nécessitant une bioconjugaison précise et une administration ciblée .

Activité Biologique

m-PEG12-amine, also known as methoxy poly(ethylene glycol) amine, is a compound that plays a crucial role in biochemistry and therapeutic applications, particularly in the fields of drug delivery and protein modification. This article delves into its biological activity, mechanisms of action, and applications, supported by case studies and research findings.

Overview of this compound

This compound is characterized by its polyethylene glycol (PEG) backbone with an amine functional group. This structure allows it to serve as an effective linker in various biochemical applications, including the synthesis of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras) .

Targeting Mechanisms:

this compound functions primarily as a linker in the PEGylation process, which enhances the pharmacokinetic properties of therapeutic proteins. It connects two ligands: one targeting an E3 ubiquitin ligase and the other binding to a specific target protein, thus facilitating targeted protein degradation .

Biochemical Pathways:

The compound significantly impacts the ubiquitin-proteasome system, a critical pathway for protein degradation. By promoting the ubiquitination of target proteins, this compound aids in their selective degradation, which is particularly useful in cancer therapy .

Pharmacokinetics

The incorporation of this compound into therapeutic agents improves their stability and solubility. PEGylation generally protects drugs from proteolytic degradation and extends their half-life in circulation, thereby enhancing their therapeutic efficacy .

Cellular Effects

This compound influences cellular processes by modulating signaling pathways and gene expression. In ADCs, it facilitates the delivery of cytotoxic agents directly to cancer cells, leading to effective tumor cell death while minimizing damage to surrounding healthy tissue .

Table 1: Applications of this compound in Drug Development

Case Study: Optimization of PEGylated Drug Linkers

In a study optimizing PEGylated glucuronide linkers for ADCs, it was found that incorporating a PEG12 chain minimized plasma clearance while maintaining high antitumor activity in xenograft models. The study demonstrated that longer PEG chains could significantly enhance therapeutic windows compared to shorter counterparts .

Research has shown that this compound can undergo various reactions:

- Substitution Reactions: The amine group can react with electrophiles.

- Conjugation Reactions: It can form stable bonds with carboxyl groups or aldehydes on biomolecules.

- Crosslinking Reactions: It acts as a crosslinker in protein conjugation processes .

Safety and Toxicity Assessments

Safety assessments indicate that while PEG compounds are generally well-tolerated, some studies have noted potential sensitization issues related to specific PEG derivatives. However, this compound has not been prominently linked to adverse effects in clinical settings .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKSQCLPULZWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80506-64-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methoxypolyethylene glycol amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.